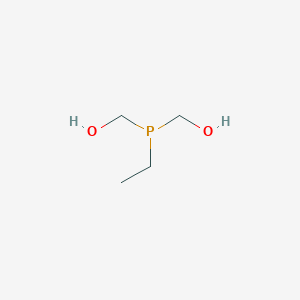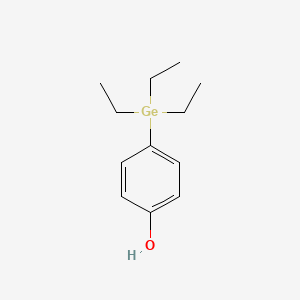
4-(Triethylgermyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triethylgermyl)phenol is an organogermanium compound where a triethylgermyl group is attached to the para position of a phenol ring
Métodos De Preparación
The synthesis of 4-(Triethylgermyl)phenol typically involves the reaction of triethylgermanium chloride with phenol under basic conditions. The reaction can be represented as follows:
C6H5OH+Et3GeCl→C6H4(GeEt3)OH+HCl
In this reaction, phenol reacts with triethylgermanium chloride in the presence of a base such as sodium hydroxide to form this compound and hydrochloric acid as a byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Triethylgermyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 2-bromo-4-(Triethylgermyl)phenol and 6-bromo-4-(Triethylgermyl)phenol.
Aplicaciones Científicas De Investigación
4-(Triethylgermyl)phenol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is of interest, particularly in the study of its effects on cellular processes and its potential use as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Triethylgermyl)phenol involves its interaction with molecular targets such as enzymes and cellular receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the triethylgermyl group can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
4-(Triethylgermyl)phenol can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the triethylgermyl group, has different reactivity and applications.
4-(Trimethylsilyl)phenol: A similar compound where a trimethylsilyl group replaces the triethylgermyl group, leading to differences in chemical properties and reactivity.
4-(Triethylstannyl)phenol: Another analogous compound with a triethylstannyl group, which can be compared to understand the influence of different group 14 elements on the phenol’s properties.
The uniqueness of this compound lies in the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
5627-33-8 |
|---|---|
Fórmula molecular |
C12H20GeO |
Peso molecular |
252.92 g/mol |
Nombre IUPAC |
4-triethylgermylphenol |
InChI |
InChI=1S/C12H20GeO/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10,14H,4-6H2,1-3H3 |
Clave InChI |
ONTCXRJMLWQPBZ-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
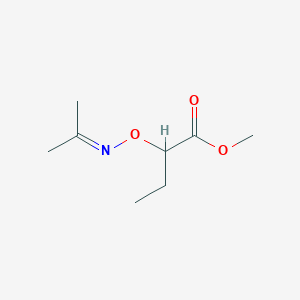
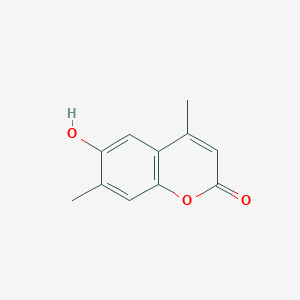
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
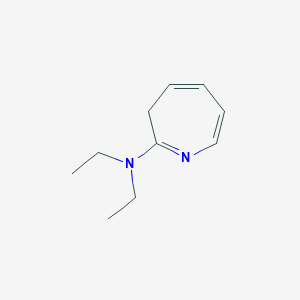
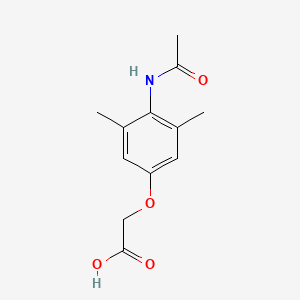
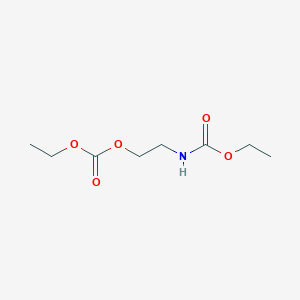
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
